1-propyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Propyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Propyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Propyl-1H-pyrazole-5-methanol.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
1-Propyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
1-Propyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position instead of the 5-position.
Uniqueness: 1-Propyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The propyl group provides distinct steric and electronic properties compared to other alkyl or aryl substituents, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYDRNLVYMXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006458-89-4 |
Source
|
Record name | 1-propyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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